molecular formula C19H20FN3O3S2 B2844907 4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide CAS No. 851800-23-2

4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide

Cat. No. B2844907
CAS RN: 851800-23-2
M. Wt: 421.51
InChI Key: NMSPCXJWTCJUFS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial and Antifungal Activity

Sulfonamides, including those incorporating fluorophenyl groups, have been extensively studied for their antimicrobial properties. For instance, research has shown that Schiff bases derived from sulfanilamide and other sulfonamides exhibit potent antifungal, antibacterial, and antiprotozoan activities against pathogens such as Cryptococcus neoformans, Brucella suis, and Leishmania donovani chagasi (Ceruso et al., 2015). These findings suggest that the chemical structure, including the fluorophenyl moiety, could contribute significantly to the antimicrobial efficacy of these compounds.

Cancer Research

In cancer research, sulfonamide derivatives have been identified as potential therapeutic agents due to their ability to inhibit tumor-associated carbonic anhydrases, which are enzymes involved in cancer progression. Studies have reported the synthesis and anticancer activity of pentafluorobenzenesulfonamide derivatives, indicating that fluorine substitution on aromatic rings enhances the drug profile, including inducing caspase-dependent apoptosis in cancer cells (Sittihan et al., 2021). This suggests that derivatives like the one could be explored for anticancer properties.

Enzyme Inhibition

Sulfonamide compounds are also known for their role as enzyme inhibitors, particularly carbonic anhydrases, which are involved in various physiological functions. The inhibition of carbonic anhydrases by sulfonamide-based compounds, including those with fluorophenyl groups, has applications in treating conditions such as glaucoma, epilepsy, and even as potential anticancer agents by targeting tumor-associated isozymes (Ilies et al., 2003).

Mechanism of Action

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Safety and Hazards

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properties

IUPAC Name

4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2/c1-22(2)28(25,26)17-9-5-15(6-10-17)18(24)23-12-11-21-19(23)27-13-14-3-7-16(20)8-4-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSPCXJWTCJUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide

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